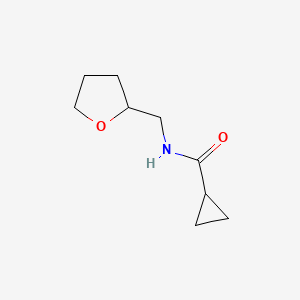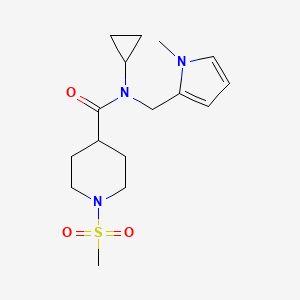
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H25N3O3S and its molecular weight is 339.45. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Agents
1-Cyclopropyl derivatives, closely related to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been synthesized for use as antibacterial agents. For example, a study by Miyamoto et al. (1987) discusses the synthesis of such derivatives for potential antibacterial applications, particularly in creating potent agents like Enoxacin (Miyamoto, T., Egawa, H., Shibamori, K., & Matsuraoto, J.-I. (1987)).
Topoisomerase II Inhibitory Activity
Compounds related to N-cyclopropyl derivatives have been found to interact with mammalian topoisomerase II, an enzyme important in DNA replication and transcription. For instance, Wentland et al. (1993) reported that 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a compound similar in structure, showed interaction with topoisomerase II, which can be of significance in the development of cancer treatments (Wentland, M., Lesher, G., Reuman, M., et al. (1993)).
Development of Spirocyclic Heterocycles
The synthesis of spirocyclic dihydropyridines, which can be developed into drug-like features, involves compounds similar to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide. Senczyszyn et al. (2013) reported on the treatment of N-alkenyl pyridine carboxamides with acylating or sulfonylating agents, leading to the formation of spirocyclic dihydropyridines, indicating potential applications in pharmaceutical research (Senczyszyn, J., Brice, H., & Clayden, J. (2013)).
Applications in Intramolecular Cyclization
Research by Massaro et al. (2011) has shown that pyrrolidines and piperidines, compounds related to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, can be synthesized using a Boekelheide-type reaction. This demonstrates their potential use in intramolecular cyclizations, opening new avenues in synthetic chemistry (Massaro, A., Mordini, A., Mingardi, A., et al. (2011)).
properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-17-9-3-4-15(17)12-19(14-5-6-14)16(20)13-7-10-18(11-8-13)23(2,21)22/h3-4,9,13-14H,5-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUMYMDOAXOOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2705020.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2705021.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)
![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)
![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)
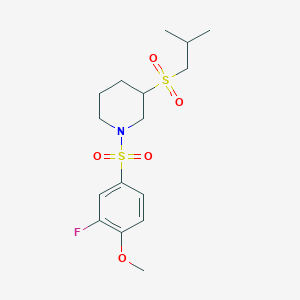
![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)
![benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2705035.png)
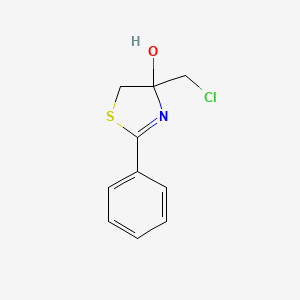
![(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2705037.png)
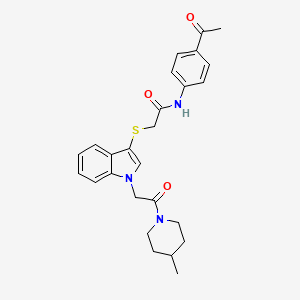
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)

